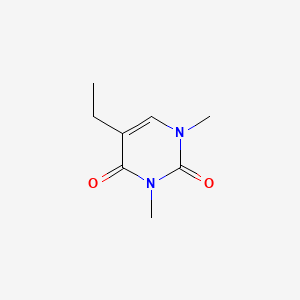
1,3-Dimethyl-5-ethyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-ethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.1931 g/mol . It is characterized by the presence of two methyl groups at positions 1 and 3, and an ethyl group at position 5 on the uracil ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-ethyluracil can be synthesized through various methods. One common approach involves the alkylation of uracil derivatives. For instance, the reaction of 1,3-dimethyluracil with ethyl iodide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-ethyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can modify the functional groups on the uracil ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated uracil derivatives, while substitution reactions can produce various alkylated or arylated uracil compounds .
Scientific Research Applications
1,3-Dimethyl-5-ethyluracil has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer applications.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-ethyluracil involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, affecting their function. For example, it may inhibit the activity of certain enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Lacks the ethyl group at position 5.
5-Ethyluracil: Lacks the methyl groups at positions 1 and 3.
1,3-Dimethyl-5-vinyluracil: Contains a vinyl group at position 5 instead of an ethyl group.
Uniqueness
1,3-Dimethyl-5-ethyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and ethyl groups on the uracil ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
31703-08-9 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-ethyl-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5-9(2)8(12)10(3)7(6)11/h5H,4H2,1-3H3 |
InChI Key |
RGFNQXKFHSVDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=O)N(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



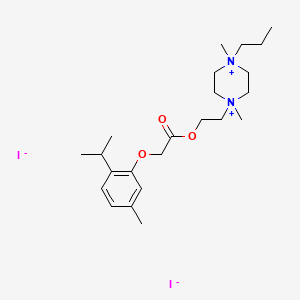
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
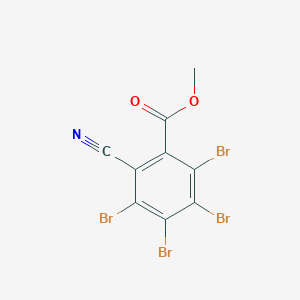
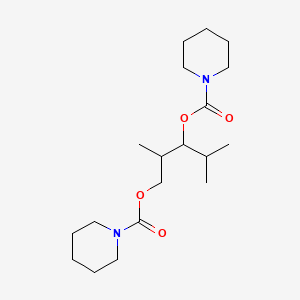
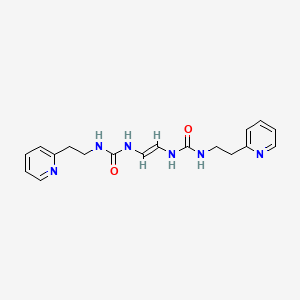
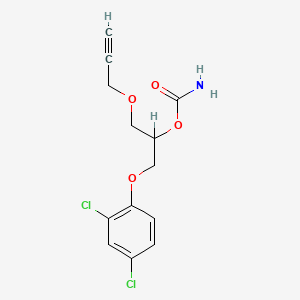
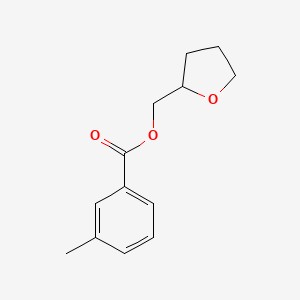
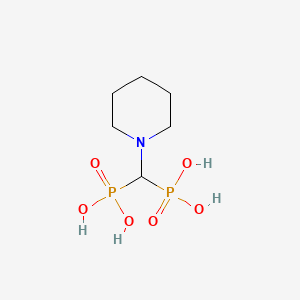
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)

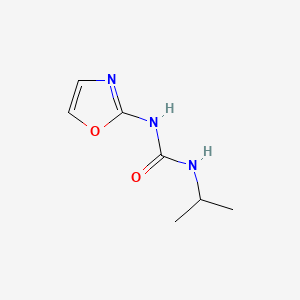
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)
